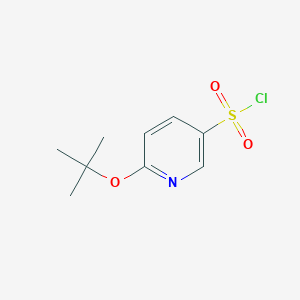
3-(azepan-1-ylcarbonyl)-N-(3-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(azepan-1-ylcarbonyl)-N-(3-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as AZD-4547 and is a selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase.
Wirkmechanismus
AZD-4547 selectively inhibits FGFR tyrosine kinase activity, which leads to the inhibition of downstream signaling pathways involved in cell growth and survival. This results in the inhibition of tumor cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
AZD-4547 has been shown to have potent anti-tumor effects in preclinical studies. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. However, it has also been shown to have some off-target effects, such as inhibition of other tyrosine kinases, which may limit its clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
AZD-4547 has several advantages for use in laboratory experiments. It is a highly selective inhibitor of FGFR tyrosine kinase, which allows for the specific targeting of this pathway. It also has good oral bioavailability and a long half-life, which makes it suitable for in vivo studies. However, its off-target effects may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on AZD-4547. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer growth and survival. Another area of interest is the identification of biomarkers that can be used to predict response to AZD-4547 treatment. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for AZD-4547 in clinical settings.
Synthesemethoden
The synthesis of AZD-4547 involves the reaction of 4-aminopyridine with 3-methoxyphenylacetic acid to form 4-(3-methoxyphenyl)-1,8-naphthyridin-3-amine. This intermediate is then reacted with azepan-1-carbonyl chloride to form the desired product, 3-(azepan-1-ylcarbonyl)-N-(3-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine.
Wissenschaftliche Forschungsanwendungen
AZD-4547 has been extensively studied for its potential use in cancer treatment. FGFR signaling is known to play a critical role in the growth and survival of cancer cells, and inhibition of this pathway has been shown to have anti-tumor effects. AZD-4547 has demonstrated promising results in preclinical studies as a potential treatment for various types of cancer, including breast, lung, and gastric cancer.
Eigenschaften
IUPAC Name |
azepan-1-yl-[4-(3-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16-10-11-19-21(26-17-8-7-9-18(14-17)29-2)20(15-24-22(19)25-16)23(28)27-12-5-3-4-6-13-27/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTRTKPOYWGTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)OC)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2675134.png)
![1-(tert-butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2675136.png)
![1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride](/img/structure/B2675139.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate](/img/structure/B2675142.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2675143.png)
![8-(4-ethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2675144.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2675145.png)